1-Methoxy-2-methylindolizine
Overview
Description
1-Methoxy-2-methylindolizine is an organic compound with the molecular formula C10H11NO . It is a member of the indolizine family, which are nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of indolizines, including this compound, has been a subject of research for many years. Classical methodologies such as Scholtz or Chichibabin reactions have been used, but new strategies have also been developed in the last decade. These include transition metal-catalyzed reactions and approaches based on oxidative coupling .Chemical Reactions Analysis
Indolizines, including this compound, can undergo a variety of chemical reactions. Recent advances in the synthesis of indolizines have revealed new pathways, such as transition metal-catalyzed reactions and approaches based on oxidative coupling .Safety and Hazards
The safety data for 1-Methoxy-2-methylindolizine indicates that it should be stored sealed in a dry room at room temperature . The compound carries a warning signal word, and precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in a well-ventilated area .
Future Directions
Research on indolizines, including 1-Methoxy-2-methylindolizine, is ongoing. The desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways . Future research may continue to explore these new synthetic pathways and the potential biological activities of these compounds .
Properties
IUPAC Name |
1-methoxy-2-methylindolizine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8-7-11-6-4-3-5-9(11)10(8)12-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRWNGIEWYSHCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=CC2=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462208 | |
Record name | 1-methoxy-2-methylindolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610766-99-9 | |
Record name | 1-methoxy-2-methylindolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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